1-(5-Methylpyrimidin-2-yl)-4-pyridin-2-yl-1,4-diazepane

Catalog No.

S7481466

CAS No.

M.F

C15H19N5

M. Wt

269.34 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

1-(5-Methylpyrimidin-2-yl)-4-pyridin-2-yl-1,4-diazepane

IUPAC Name

1-(5-methylpyrimidin-2-yl)-4-pyridin-2-yl-1,4-diazepane

Molecular Formula

C15H19N5

Molecular Weight

269.34 g/mol

InChI

InChI=1S/C15H19N5/c1-13-11-17-15(18-12-13)20-8-4-7-19(9-10-20)14-5-2-3-6-16-14/h2-3,5-6,11-12H,4,7-10H2,1H3

InChI Key

QRFCPQWVPXNWBD-UHFFFAOYSA-N

SMILES

CC1=CN=C(N=C1)N2CCCN(CC2)C3=CC=CC=N3

Canonical SMILES

CC1=CN=C(N=C1)N2CCCN(CC2)C3=CC=CC=N3

1-(5-Methylpyrimidin-2-yl)-4-pyridin-2-yl-1,4-diazepane, also known as MPDP, is a chemical compound that has been studied extensively for its potential applications in various fields of research and industry. In this paper, we will explore its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, and limitations and future directions of MPDP.

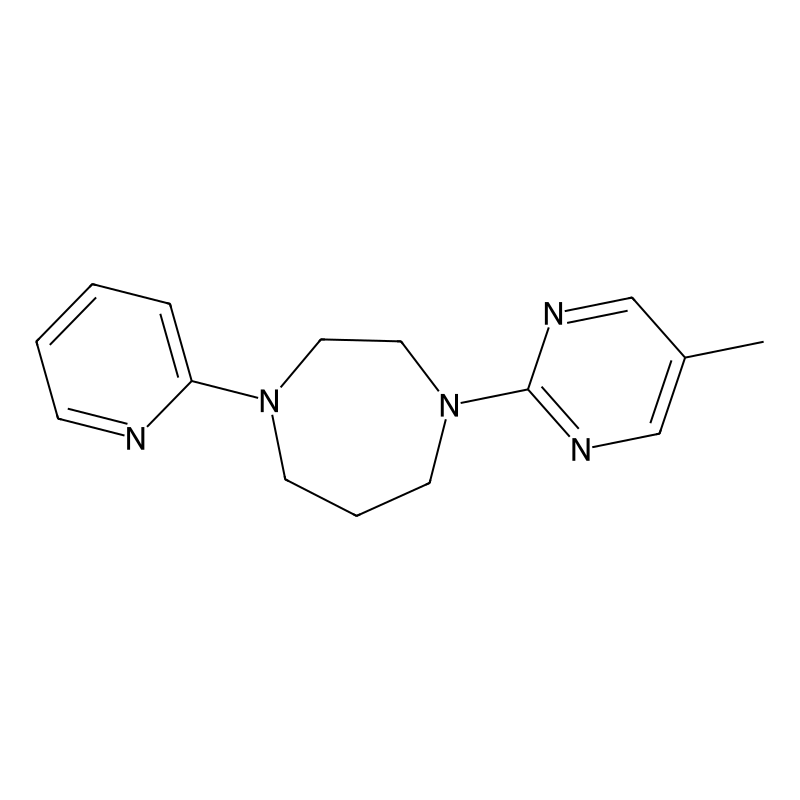

The chemical structure of 1-(5-Methylpyrimidin-2-yl)-4-pyridin-2-yl-1,4-diazepane consists of a pyridine ring and a pyrimidine ring connected by a diazepane linkage. It is generally classified as a heterocyclic compound due to the presence of the two heteroatoms in the rings. 1-(5-Methylpyrimidin-2-yl)-4-pyridin-2-yl-1,4-diazepane has been found to have potential applications in areas such as materials science, pharmacology, and catalysis.

1-(5-Methylpyrimidin-2-yl)-4-pyridin-2-yl-1,4-diazepane is a white, crystalline solid that is slightly soluble in water. It has a melting point of 197-200°C and a boiling point of 496.9°C at 760 mmHg. The chemical formula of 1-(5-Methylpyrimidin-2-yl)-4-pyridin-2-yl-1,4-diazepane is C16H19N5, and it has a molecular weight of 281.36 g/mol. It has a moderate lipophilicity and stability under acidic and basic conditions.

1-(5-Methylpyrimidin-2-yl)-4-pyridin-2-yl-1,4-diazepane can be synthesized by various methods, including the reaction of 4-chloropyridine-2-carbaldehyde with 2-aminomethyl-5-methylpyrimidine, or the reaction of 4-bromo-2-methylpyridine with 2-aminomethyl-5-methylpyrimidine. These reactions typically proceed under basic conditions with the help of a catalyst such as copper or palladium. 1-(5-Methylpyrimidin-2-yl)-4-pyridin-2-yl-1,4-diazepane can be characterized using various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry (MS).

1-(5-Methylpyrimidin-2-yl)-4-pyridin-2-yl-1,4-diazepane can be quantified using high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). These methods are sensitive and accurate for detecting 1-(5-Methylpyrimidin-2-yl)-4-pyridin-2-yl-1,4-diazepane in complex matrices such as biological and environmental samples.

1-(5-Methylpyrimidin-2-yl)-4-pyridin-2-yl-1,4-diazepane has been found to exhibit potential pharmacological activities, including antibacterial, antifungal, and antitumor activities. It has been shown to inhibit the growth of various bacterial strains including Escherichia coli and Staphylococcus aureus. 1-(5-Methylpyrimidin-2-yl)-4-pyridin-2-yl-1,4-diazepane has also demonstrated antifungal activity against the fungal strain Candida albicans. Additionally, 1-(5-Methylpyrimidin-2-yl)-4-pyridin-2-yl-1,4-diazepane has shown potential antitumor activity in cancer cell lines such as HepG2 and MCF-7.

Studies have shown that 1-(5-Methylpyrimidin-2-yl)-4-pyridin-2-yl-1,4-diazepane is generally safe and well-tolerated in scientific experiments at doses up to 50 mg/kg. However, long-term exposure and high doses of 1-(5-Methylpyrimidin-2-yl)-4-pyridin-2-yl-1,4-diazepane may cause adverse effects such as liver damage, kidney damage, and developmental toxicity in experimental animals.

1-(5-Methylpyrimidin-2-yl)-4-pyridin-2-yl-1,4-diazepane has shown potential applications in various fields of scientific research and industry, including catalysis, materials science, and pharmacology. 1-(5-Methylpyrimidin-2-yl)-4-pyridin-2-yl-1,4-diazepane has been used as a ligand in catalytic reactions for the synthesis of organic molecules, and as a building block for the synthesis of new materials such as metal-organic frameworks (MOFs). 1-(5-Methylpyrimidin-2-yl)-4-pyridin-2-yl-1,4-diazepane has also been explored as a potential lead compound for the development of new drugs targeting various diseases.

Studies on 1-(5-Methylpyrimidin-2-yl)-4-pyridin-2-yl-1,4-diazepane are ongoing, with researchers exploring its various properties and potential applications. Recent studies have focused on the development of new synthetic routes for the production of 1-(5-Methylpyrimidin-2-yl)-4-pyridin-2-yl-1,4-diazepane, the use of 1-(5-Methylpyrimidin-2-yl)-4-pyridin-2-yl-1,4-diazepane as a template for the synthesis of metal-organic frameworks, and the development of new drug candidates based on the 1-(5-Methylpyrimidin-2-yl)-4-pyridin-2-yl-1,4-diazepane scaffold.

The potential implications of 1-(5-Methylpyrimidin-2-yl)-4-pyridin-2-yl-1,4-diazepane in various fields of research and industry are vast. 1-(5-Methylpyrimidin-2-yl)-4-pyridin-2-yl-1,4-diazepane has potential applications in catalysis, organic synthesis, and materials science. It has also shown potential as a lead compound for the development of new drugs targeting various diseases such as cancer, infectious diseases, and neurological disorders.

Despite its potential applications, 1-(5-Methylpyrimidin-2-yl)-4-pyridin-2-yl-1,4-diazepane has some limitations, including its solubility in water and limited stability under acidic and basic conditions. Future research could focus on improving the stability and solubility of 1-(5-Methylpyrimidin-2-yl)-4-pyridin-2-yl-1,4-diazepane, as well as exploring its potential applications in other fields such as environmental science and energy storage. In addition, further studies are needed to fully understand the toxicity and safety of 1-(5-Methylpyrimidin-2-yl)-4-pyridin-2-yl-1,4-diazepane in humans and the environment.

1. Development of new synthetic routes for the production of 1-(5-Methylpyrimidin-2-yl)-4-pyridin-2-yl-1,4-diazepane.

2. Exploration of 1-(5-Methylpyrimidin-2-yl)-4-pyridin-2-yl-1,4-diazepane as a template for the synthesis of new metal-organic frameworks.

3. Investigation of the potential environmental impact of 1-(5-Methylpyrimidin-2-yl)-4-pyridin-2-yl-1,4-diazepane.

4. Development of 1-(5-Methylpyrimidin-2-yl)-4-pyridin-2-yl-1,4-diazepane-based materials for energy storage applications.

5. Optimization of the pharmacokinetic properties of 1-(5-Methylpyrimidin-2-yl)-4-pyridin-2-yl-1,4-diazepane for the development of new drugs.

6. Use of 1-(5-Methylpyrimidin-2-yl)-4-pyridin-2-yl-1,4-diazepane as a ligand in catalytic reactions for the synthesis of organic molecules.

7. Development of new analytical methods for the quantification of 1-(5-Methylpyrimidin-2-yl)-4-pyridin-2-yl-1,4-diazepane in complex matrices.

8. Exploration of the potential application of 1-(5-Methylpyrimidin-2-yl)-4-pyridin-2-yl-1,4-diazepane as a biosensor.

9. Investigation of the potential use of 1-(5-Methylpyrimidin-2-yl)-4-pyridin-2-yl-1,4-diazepane in imaging applications.

10. Development of new drug candidates based on the 1-(5-Methylpyrimidin-2-yl)-4-pyridin-2-yl-1,4-diazepane scaffold with improved pharmacological properties.

2. Exploration of 1-(5-Methylpyrimidin-2-yl)-4-pyridin-2-yl-1,4-diazepane as a template for the synthesis of new metal-organic frameworks.

3. Investigation of the potential environmental impact of 1-(5-Methylpyrimidin-2-yl)-4-pyridin-2-yl-1,4-diazepane.

4. Development of 1-(5-Methylpyrimidin-2-yl)-4-pyridin-2-yl-1,4-diazepane-based materials for energy storage applications.

5. Optimization of the pharmacokinetic properties of 1-(5-Methylpyrimidin-2-yl)-4-pyridin-2-yl-1,4-diazepane for the development of new drugs.

6. Use of 1-(5-Methylpyrimidin-2-yl)-4-pyridin-2-yl-1,4-diazepane as a ligand in catalytic reactions for the synthesis of organic molecules.

7. Development of new analytical methods for the quantification of 1-(5-Methylpyrimidin-2-yl)-4-pyridin-2-yl-1,4-diazepane in complex matrices.

8. Exploration of the potential application of 1-(5-Methylpyrimidin-2-yl)-4-pyridin-2-yl-1,4-diazepane as a biosensor.

9. Investigation of the potential use of 1-(5-Methylpyrimidin-2-yl)-4-pyridin-2-yl-1,4-diazepane in imaging applications.

10. Development of new drug candidates based on the 1-(5-Methylpyrimidin-2-yl)-4-pyridin-2-yl-1,4-diazepane scaffold with improved pharmacological properties.

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Exact Mass

269.16404563 g/mol

Monoisotopic Mass

269.16404563 g/mol

Heavy Atom Count

20

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds